molecular formula C12H15N5 B12637964 N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine CAS No. 1333960-40-9

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine

Cat. No.: B12637964
CAS No.: 1333960-40-9
M. Wt: 229.28 g/mol
InChI Key: XOSZKKYTBRYYRW-UHFFFAOYSA-N
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Description

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine is an organic compound with a complex structure that includes both pyrimidine and pyridine rings

Preparation Methods

The synthesis of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:

    N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.

    6,6′-dimethyl-2,2′-bipyridine: Another related compound used as a ligand in coordination chemistry.

    2-Bromo-6-methylpyridine: A precursor in the synthesis of various pyridine derivatives.

The uniqueness of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

1333960-40-9

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-N,6-dimethyl-2-N-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c1-8-5-4-6-10(14-8)16-12-15-9(2)7-11(13-3)17-12/h4-7H,1-3H3,(H2,13,14,15,16,17)

InChI Key

XOSZKKYTBRYYRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CC(=N2)NC)C

Origin of Product

United States

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